molecular formula C18H26N2O3 B1652354 Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1427503-44-3

Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1652354
CAS No.: 1427503-44-3
M. Wt: 318.4
InChI Key: SLWAACSEQWIFIR-UHFFFAOYSA-N
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Description

Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indole-piperidine core with a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a methoxy substituent at position 7 of the indole ring. This structure is pivotal in medicinal chemistry as a synthetic intermediate for bioactive molecules, particularly in kinase inhibitor development and GPCR-targeted therapeutics. The Boc group enhances solubility and stabilizes the piperidine nitrogen during synthetic transformations, while the methoxy group modulates electronic and steric properties, influencing reactivity and binding interactions .

Properties

IUPAC Name

tert-butyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-19-15-13(18)6-5-7-14(15)22-4/h5-7,19H,8-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWAACSEQWIFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113556
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427503-44-3
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427503-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 7-Methoxy Tryptamine

The indole precursor, 7-methoxy tryptamine, is typically prepared via the Büchi-Mak method:

  • Nitro-olefination of 7-methoxyindole : Reacting 7-methoxyindole with nitroethylene in the presence of a Lewis acid (e.g., BF₃·OEt₂) yields 7-methoxy-3-(2-nitrovinyl)indole.
  • Reductive amination : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄-mediated reduction converts the nitrovinyl group to an ethylamine side chain, furnishing 7-methoxy tryptamine.

Condensation with Boc-Protected Piperidin-4-One

The spirocyclization step involves reacting 7-methoxy tryptamine with tert-butyl piperidin-4-one-1-carboxylate under acidic conditions (e.g., acetic acid or HCl in methanol). The reaction proceeds via:

  • Iminium ion formation : Protonation of the piperidin-4-one carbonyl facilitates nucleophilic attack by the tryptamine’s primary amine.
  • Cyclization : Intramolecular attack of the indole’s C3 position onto the iminium carbon forms the spiro junction.
  • Reduction : The resulting tetrahydro-β-carboline intermediate is reduced to the 1,2-dihydroindole using NaBH₄ or NaBH3CN.

Key Reaction Parameters

Step Reagents/Conditions Yield (%) Reference
Tryptamine synthesis LiAlH₄, THF, reflux 65–75
Pictet-Spengler cyclization AcOH, 80°C, 12 h 50–60
Reduction NaBH₄, MeOH, 0°C 85–90

Aza-Prins Cyclization: Alternative Route for Spirocycle Formation

The aza-Prins reaction, which leverages homoallylic amines and aldehydes, offers an alternative pathway to construct the piperidine ring directly onto the indole framework.

Substrate Preparation

  • Homoallylic amine synthesis : 7-Methoxyindole-3-carbaldehyde is treated with allylmagnesium bromide to form a homoallylic alcohol, which is subsequently converted to the corresponding amine via a Curtius rearrangement or Staudinger reaction.
  • Aldehyde activation : The aldehyde component (e.g., formaldehyde or glyoxylic acid) is activated using Lewis acids like ZrCl₄ or NbCl₅.

Cyclization and Boc Protection

The reaction proceeds through:

  • Iminium intermediate : Formation of an iminium ion via aldehyde activation.
  • 6-endo-trig cyclization : The homoallylic amine undergoes cyclization to form the piperidine ring, with the indole’s C3 acting as the nucleophile.
  • Boc protection : The free amine on the piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane.

Optimization Insights

  • Steric effects : Bulky substituents on the aldehyde favor trans-selectivity in the piperidine ring due to reduced axial attack.
  • Catalyst choice : ZrCl₄ outperforms NbCl₅ in yield (72% vs. 58%) for analogous spiro systems.

Late-Stage Functionalization Strategies

Direct C–H Activation on Preformed Spiro Scaffolds

Recent advances in transition-metal catalysis enable direct methoxylation or Boc protection on preassembled spiro[indole-piperidine] cores. For example:

  • Palladium-catalyzed methoxylation : Using Pd(OAc)₂, PhI(OAc)₂, and methanol, the 7-methoxy group can be introduced via directed C–H activation.
  • Boc group installation : Selective N-protection of the piperidine nitrogen is achieved using Boc₂O in the presence of a hindered base (e.g., DMAP).

Reductive Amination Routes

A modular approach involves:

  • Spiroindole-piperidinone synthesis : Oxidative cyclization of 7-methoxyindole-3-carboxamide derivatives.
  • Reductive amination : Conversion of the piperidinone to the corresponding amine using BH₃·THF, followed by Boc protection.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Pictet-Spengler High stereocontrol, scalable Requires preformed tryptamine 50–60
Aza-Prins Direct piperidine formation Sensitive to steric hindrance 60–72
Late-stage C–H activation Functional group tolerance Requires specialized catalysts 40–55

Critical Challenges and Optimization Opportunities

  • Regioselectivity in indole functionalization : Ensuring methoxy group placement at the 7-position demands careful substrate design, as competing C5 or C6 substitutions are common.
  • Spiro center stereochemistry : While the Pictet-Spengler route affords a single diastereomer due to chair-like transition states, aza-Prins methods may require chiral auxiliaries for enantiocontrol.
  • Boc group stability : Acidic conditions during cyclization necessitate Boc protection post-cyclization in some cases.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups under reducing conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate typically involves:

  • Formation of the Indole Core : Achieved through methods such as Fischer indole synthesis.
  • Spirocyclization : A critical step that forms the spirocyclic structure.
  • Functional Group Modifications : Involves alkylation and methylation to introduce tert-butyl and methoxy groups.

Medicinal Chemistry

This compound serves as a promising scaffold for drug development due to its unique spirocyclic structure. Its potential applications include:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through immune modulation pathways.
  • Neuroprotective Effects : Investigations suggest neuroprotective properties in models of neurodegeneration.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biological Studies

Research has focused on the biological activity of this compound, exploring its interactions with specific molecular targets that modulate biological pathways.

Synthetic Routes Overview

StepDescription
1Formation of the indole core via Fischer synthesis
2Spirocyclization under controlled conditions
3Functional group modifications through alkylation and methylation

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in tumor cells.

Case Study 2: Neuroprotective Effects

Research conducted on animal models of neurodegeneration demonstrated that this compound could reduce oxidative stress and improve cognitive function. The mechanism was linked to its ability to modulate neuroinflammatory responses.

Mechanism of Action

The mechanism of action of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features, molecular properties, and substituent effects of the target compound with analogous spiro[indole-3,4'-piperidine] derivatives:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate 7-OCH₃ C₁₈H₂₆N₂O₃ 318.42 Enhanced electron density at indole C7; Boc protection improves synthetic stability.
Tert-butyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate 5-OCH₃ C₁₈H₂₆N₂O₃ 318.42 Positional isomer; methoxy at C5 alters electronic distribution and binding affinity.
1'-N-Boc-1,2-dihydrospiro[indole-3,4'-piperidine] None C₁₇H₂₄N₂O₂ 288.38 No methoxy group; simpler structure with reduced steric hindrance.
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Cl C₁₇H₂₁ClN₂O₂ 328.82 Chloro substituent increases electrophilicity; potential for halogen-bonding interactions.
Tert-butyl 4-bromo-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate 4-Br, 2-ketone C₁₇H₂₁BrN₂O₃ 381.26 Bromine enhances lipophilicity; ketone introduces polarity and hydrogen-bonding capacity.

Key Observations :

  • Positional Isomerism : The 7-methoxy derivative (target) vs. 5-methoxy () alters electronic effects and steric accessibility, impacting interactions in biological targets.
  • Substituent Effects : Methoxy (electron-donating) vs. chloro/bromo (electron-withdrawing) groups modify reactivity and solubility. For example, chloro derivatives () exhibit higher electrophilicity, while methoxy analogs () improve solubility in polar solvents.

Biological Activity

Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS No. 1823396-40-2) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and applications in research.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O3
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : tert-butyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

The compound features a spirocyclic structure that contributes to its biological properties. The methoxy and tert-butyl groups enhance its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Achieved via Fischer indole synthesis or other methods.
  • Spirocyclization : A critical step involving cyclization reactions under specific conditions.
  • Functional Group Modifications : Involves alkylation and methylation to introduce tert-butyl and methoxy groups.

The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biological pathways. Research indicates potential effects on:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving immune modulation.
  • Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegeneration.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways associated with apoptosis and cell proliferation. For instance:

  • Cell Line Studies : The compound has been tested on various cancer cell lines, showing a reduction in cell viability at certain concentrations.
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Tumor Growth Inhibition :
    • Researchers observed significant tumor growth inhibition in xenograft models when treated with the compound.
    • The study suggested that the mechanism involved enhanced cytotoxic T-cell activity against tumor cells.
  • Neuroprotection in Animal Models :
    • Animal studies indicated that administration of the compound resulted in reduced neuronal damage in models of stroke and neurodegeneration.
    • The protective effects were linked to decreased oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReferences
This compoundSpirocyclicAntitumor, Neuroprotective
Other Spirocyclic IndolesSpirocyclicVaries (antimicrobial, anticancer)

Q & A

Q. What are the critical safety protocols for handling Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage: Store in a cool, dry place away from oxidizers and heat sources. Ensure containers are tightly sealed to prevent moisture ingress .
  • Spill Management: Absorb spills with inert material (e.g., sand), then dispose of as hazardous waste. Ventilate the area and avoid direct contact .

Q. What synthetic strategies are effective for preparing this spiroindole-piperidine compound?

Methodological Answer:

  • Core Reaction: The spiro ring formation often involves condensation of indole derivatives with piperidine precursors. For example, coupling 7-methoxyindole with tert-butyl piperidine carboxylate under acidic conditions .
  • Catalytic Optimization: Use p-toluenesulfonic acid (70% yield) to facilitate cyclization .

Q. How can structural ambiguities in derivatives of this compound be resolved?

Methodological Answer:

  • X-ray Crystallography: Refine crystal structures using SHELX software (SHELXL for small molecules) to confirm spiro connectivity and stereochemistry .
  • Advanced NMR: Employ 13C^{13}\text{C}-DEPT and 2D NOESY to distinguish between regioisomers or confirm methoxy group positioning .

Q. How should researchers address discrepancies in spectroscopic data during synthesis?

Methodological Answer:

  • Contradiction Analysis: Compare experimental NMR shifts with computational predictions (DFT calculations) to identify misassignments.
  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, especially for labile protons .

Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Functionalization: Introduce halogens (e.g., bromine at the 6-position) via electrophilic substitution to enhance bioactivity, as seen in EGFR inhibitor analogs .
  • De-protection: Remove the tert-butyl group with TFA to generate free amines for further coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

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